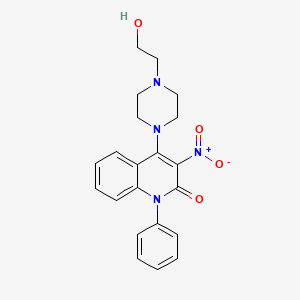

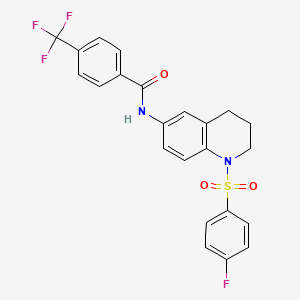

![molecular formula C9H11N3S B2502620 1-[(5-甲基噻吩-2-基)甲基]-1H-吡唑-5-胺 CAS No. 956507-85-0](/img/structure/B2502620.png)

1-[(5-甲基噻吩-2-基)甲基]-1H-吡唑-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in medicinal chemistry. They serve as building blocks for a variety of compounds with potential pharmacological properties .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of diketones with hydrazines. In the case of substituted 5-amino-3-methylthio-1H-pyrazoles, methylation can occur at the endocyclic nitrogen atoms when treated with methyl iodide (CH3I). The nature of the substituent at the 4-position of the pyrazole ring influences the ratio of isomers in the products . Additionally, pyrazole derivatives can be synthesized through one-pot multi-component reactions, as demonstrated by the synthesis of 5-acetyl-6-methyl-4-(1,3-diphenyl-1H-pyrazol-4-yl)-3,4-dihydropyrmidin-2(1H)-thione using calcium chloride in refluxing ethanol .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed by X-ray diffraction analysis. For instance, the structure of a related pyrazoline compound was confirmed to crystallize in the monoclinic system with specific unit cell parameters . The dihedral angles between the pyrazole and the thiophene rings in these compounds indicate a twisted conformation, which can influence the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, leading to a wide range of potential applications. For example, they can act as reversible and non-competitive inhibitors of monoamine oxidases, which are enzymes involved in the metabolism of neurotransmitters . The ability to inhibit these enzymes makes them candidates for the treatment of neurological disorders. Furthermore, pyrazole derivatives can be used to synthesize other heterocyclic compounds, such as isoxazoles and pyrimidines, which have shown antimicrobial and anti-inflammatory activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are characterized by spectroscopic techniques such as FT-IR, NMR, and mass spectrometry. The crystal packing of these compounds is often stabilized by weak intermolecular interactions, such as C-H...π and N-H...O hydrogen bonds, which contribute to the overall stability and solid-state properties of the compounds . Thermal analysis can provide insights into the stability of these compounds, with some showing thermal stability up to certain temperatures . Additionally, computational methods, including density functional theory (DFT) calculations, can be used to predict the electronic structure and potential reactivity of these compounds .

科学研究应用

合成与表征

- Titi 等人(2020 年)的一项研究重点是合成和表征各种吡唑衍生物,包括 1-[(5-甲基噻吩-2-基)甲基]-1H-吡唑-5-胺。他们的研究涉及 X 射线晶体学、光谱学和理论计算,以了解其结构和针对癌症和微生物的潜在生物活性 (Titi 等人,2020 年).

抗菌和抗癌特性

- Hafez 等人(2016 年)合成了新型吡唑衍生物,包括有待研究的衍生物,并评估了它们的体外抗菌和抗癌活性。其中一些化合物表现出显著活性,优于参考药物 (Hafez 等人,2016 年).

晶体结构分析

- Kumara 等人(2017 年)对新型吡唑衍生物进行了晶体结构和赫希菲尔德表面分析。这项研究提供了对分子结构和相互作用的见解,这可能与新材料或药物的开发相关 (Kumara 等人,2017 年).

吡唑并[3,4-d]噻唑的合成

- Koyioni 等人(2014 年)探索了由 1H-吡唑-5-胺合成吡唑并[3,4-d]噻唑。了解这些反应对于开发具有潜在药用应用的新型化合物至关重要 (Koyioni 等人,2014 年).

染色性能

- Bagdatli 和 Ocal(2012 年)研究了由 5-吡唑酮衍生的新型偶氮和双偶氮染料的合成、光谱和染色性能。这项研究与纺织工业中新材料的开发相关 (Bagdatli 和 Ocal,2012 年).

属性

IUPAC Name |

2-[(5-methylthiophen-2-yl)methyl]pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3S/c1-7-2-3-8(13-7)6-12-9(10)4-5-11-12/h2-5H,6,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPKHLDABWOXFTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)CN2C(=CC=N2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

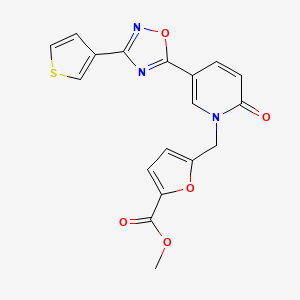

![3-(2-chlorophenyl)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2502540.png)

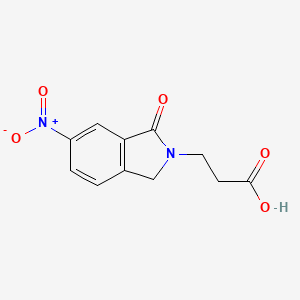

![N-[cyano(cyclohexyl)methyl]-4,5-dimethylthiophene-2-carboxamide](/img/structure/B2502542.png)

![(E)-N-[2-methyl-4-[3-methyl-4-[[(E)-3-phenylprop-2-enoyl]amino]phenyl]phenyl]-3-phenylprop-2-enamide](/img/structure/B2502549.png)

![N-(4-fluorophenyl)-2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2502550.png)

![2-[(3-fluorophenyl)methylsulfanyl]-N-(2-methoxyethyl)quinazolin-4-amine](/img/structure/B2502552.png)

![N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B2502553.png)

![1,3-Diethyl 2-{[(2-benzoyl-4-chlorophenyl)amino]methylidene}propanedioate](/img/structure/B2502554.png)